molecular formula C14H15NO B1601476 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile CAS No. 65619-01-4

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Cat. No. B1601476
CAS RN: 65619-01-4
M. Wt: 213.27 g/mol
InChI Key: RYTSBLXGZFFBOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is C14H15NO . The molecular weight is 213.28 g/mol . Unfortunately, the specific details about its molecular structure are not available in the search results.

Scientific Research Applications

Organic Synthesis Building Block

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including nucleophilic addition due to the presence of the nitrile group, and it can be used to synthesize a wide range of complex organic molecules. This compound is particularly useful in constructing cyclic compounds and pharmaceutical intermediates .

Analytical Chemistry

Due to its unique chemical structure, this compound can be used as a standard or reference material in analytical chemistry, particularly in spectroscopic analysis like NMR, HPLC, LC-MS, and UPLC, to ensure the accuracy and calibration of analytical instruments .

Safety and Hazards

The safety information available indicates that 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile may be harmful if swallowed (H302) . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(4-methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTSBLXGZFFBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503806
Record name 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

CAS RN

65619-01-4
Record name 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, Part C, but substituting 39.3 gm. (0.145 mole) of 2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone and using 960 ml. glacial acetic acid and 480 ml. of 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, there is obtained after recrystallization from a mixture of diethyl ether and petroleum ether 22.84 gm. (74% yield) of 4-cyano-4-(p-tolyl)cyclohexanone having a melting range at 79° to 82° C.
Name
2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone
Quantity
0.145 mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 2
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 4
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 5
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 6
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

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